2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE is a complex organic compound featuring a combination of oxadiazole, tetrazole, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the oxadiazole and tetrazole intermediates. These intermediates are then coupled with a naphthalene derivative under specific reaction conditions. For example, the oxadiazole intermediate can be synthesized by reacting a suitable precursor with ammonia in toluene at low temperatures . The tetrazole ring can be formed through cyclization reactions involving azide and nitrile precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The amino group on the oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group under suitable conditions.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Scientific Research Applications
2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and potential biological activity.
Materials Science: The compound’s energetic properties make it a candidate for use in high-energy materials and explosives.
Biological Research: Its interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole and tetrazole rings can interact with enzymes and receptors, modulating their activity. The naphthalene moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: This compound shares the oxadiazole ring but differs in its substitution pattern.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Another energetic material with a different core structure.
Uniqueness
2-[5-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE is unique due to its combination of oxadiazole, tetrazole, and naphthalene moieties, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[5-(4-amino-1,2,5-oxadiazol-3-yl)tetrazol-1-yl]-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8O2/c16-14-13(19-25-20-14)15-18-21-22-23(15)8-12(24)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H2,16,20)(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGNUAMLWQCPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=NN=N3)C4=NON=C4N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.